3,4-Dibromoquinolin-2-amine
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Overview
Description
3,4-Dibromoquinolin-2-amine is a quinoline derivative with the molecular formula C9H6Br2N2. This compound is characterized by the presence of two bromine atoms at the 3rd and 4th positions of the quinoline ring and an amine group at the 2nd position. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromoquinolin-2-amine typically involves the bromination of quinoline derivatives. One common method is the bromination of 2-aminoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromoquinolin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding quinoline derivatives without bromine.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like zinc dust or sodium borohydride in the presence of a suitable solvent.
Major Products Formed:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in debrominated quinoline derivatives .
Scientific Research Applications
3,4-Dibromoquinolin-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3,4-Dibromoquinolin-2-amine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-Aminoquinoline: Lacks bromine atoms, making it less reactive in certain substitution reactions.
3,4-Dichloroquinolin-2-amine: Contains chlorine atoms instead of bromine, leading to different reactivity and biological activity.
3,4-Difluoroquinolin-2-amine: Contains fluorine atoms, which can significantly alter its chemical properties and biological effects.
Uniqueness: 3,4-Dibromoquinolin-2-amine is unique due to the presence of bromine atoms, which enhance its reactivity in substitution reactions and contribute to its distinct biological activities. The bromine atoms also influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of various quinoline derivatives .
Properties
CAS No. |
41320-98-3 |
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Molecular Formula |
C9H6Br2N2 |
Molecular Weight |
301.96 g/mol |
IUPAC Name |
3,4-dibromoquinolin-2-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H,(H2,12,13) |
InChI Key |
YTJQPGCOXZDRRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)N)Br)Br |
Origin of Product |
United States |
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